
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H7F3N2S It is characterized by the presence of a trifluoromethylthio group attached to a pyridine ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.
Substitution: Nucleophilic substitution reactions can replace the methanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylthio group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethylthio group can enhance the bioavailability and efficacy of therapeutic agents .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for applications in crop protection and the synthesis of advanced materials .
Mécanisme D'action
The mechanism of action of (3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylthio group can enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the structure of the compound it is interacting with .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(Trifluoromethyl)pyridin-2-yl)methanamine: Similar structure but lacks the thio group.
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: Positional isomer with the trifluoromethyl group at a different position.
(3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol: Contains a trifluoroethoxy group instead of a trifluoromethylthio group.
Uniqueness
The presence of the trifluoromethylthio group in (3-((Trifluoromethyl)thio)pyridin-2-yl)methanamine imparts unique properties such as increased lipophilicity and metabolic stability, which are not observed in its similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H7F3N2S |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
[3-(trifluoromethylsulfanyl)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C7H7F3N2S/c8-7(9,10)13-6-2-1-3-12-5(6)4-11/h1-3H,4,11H2 |
Clé InChI |
KXUAOXACHSGEMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CN)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Fluoro-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13666722.png)
![1-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13666727.png)
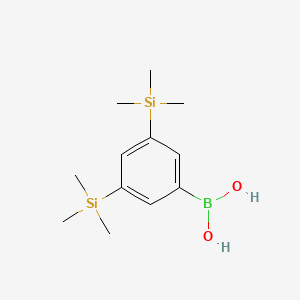

![8-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13666735.png)
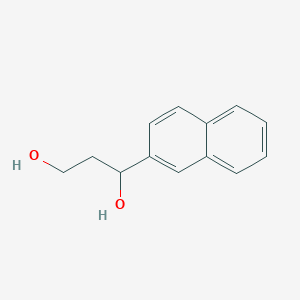
![Benzyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13666756.png)
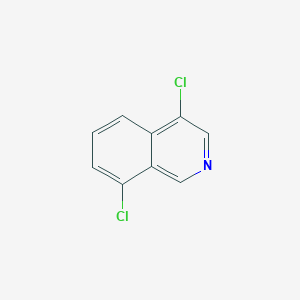
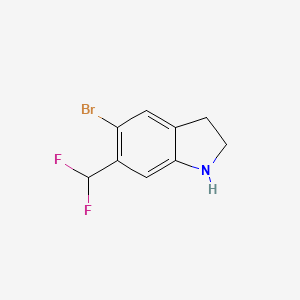
![N-[(9S)-8|A-Cinchonan-9-yl]picolinamide](/img/structure/B13666777.png)
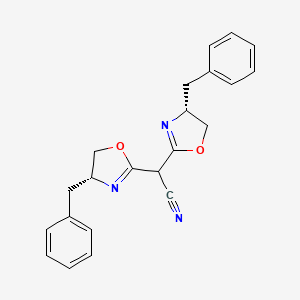

![6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13666803.png)
